molecular formula C9H10BrClFNO2 B13560770 Methyl3-amino-2-bromo-4-fluoro-5-methylbenzoatehydrochloride

Methyl3-amino-2-bromo-4-fluoro-5-methylbenzoatehydrochloride

Cat. No.: B13560770
M. Wt: 298.53 g/mol
InChI Key: DPCVEZSPRUOYIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl3-amino-2-bromo-4-fluoro-5-methylbenzoatehydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of multiple functional groups, including amino, bromo, fluoro, and methyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl3-amino-2-bromo-4-fluoro-5-methylbenzoatehydrochloride typically involves multiple steps, starting from simpler aromatic compounds. One common route involves the bromination and fluorination of a methylbenzoate derivative, followed by the introduction of an amino group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and precise control of reaction parameters is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl3-amino-2-bromo-4-fluoro-5-methylbenzoatehydrochloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The presence of halogen atoms (bromo and fluoro) makes it susceptible to nucleophilic substitution reactions.

    Oxidation and Reduction: The amino group can participate in redox reactions, altering the oxidation state of the compound.

    Coupling Reactions: The aromatic ring can engage in coupling reactions, forming more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as sodium methoxide or potassium tert-butoxide for substitution reactions.

    Oxidizing Agents: Like potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different functionalized compounds.

Scientific Research Applications

Methyl3-amino-2-bromo-4-fluoro-5-methylbenzoatehydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl3-amino-2-bromo-4-fluoro-5-methylbenzoatehydrochloride involves its interaction with specific molecular targets and pathways. The presence of multiple functional groups allows it to bind to various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-4-fluoro-2-methylaniline
  • 2-Bromo-5-fluorobenzaldehyde
  • 3-Bromo-N-methylaniline

Uniqueness

Methyl3-amino-2-bromo-4-fluoro-5-methylbenzoatehydrochloride stands out due to its unique combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo a variety of chemical reactions and interact with different molecular targets makes it a valuable compound in research and industry.

Properties

Molecular Formula

C9H10BrClFNO2

Molecular Weight

298.53 g/mol

IUPAC Name

methyl 3-amino-2-bromo-4-fluoro-5-methylbenzoate;hydrochloride

InChI

InChI=1S/C9H9BrFNO2.ClH/c1-4-3-5(9(13)14-2)6(10)8(12)7(4)11;/h3H,12H2,1-2H3;1H

InChI Key

DPCVEZSPRUOYIA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1F)N)Br)C(=O)OC.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.